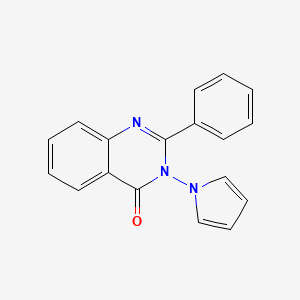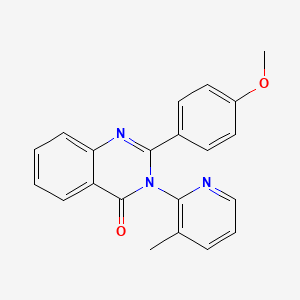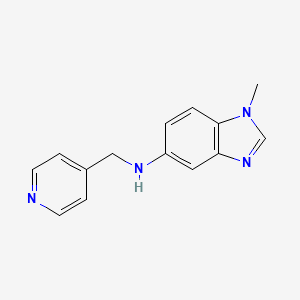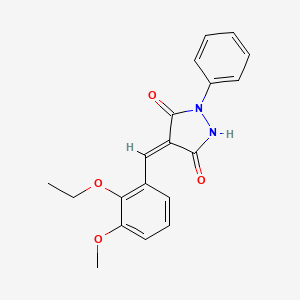
tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate (TMICT) is a cyclopropane-based compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate has been widely used in scientific research due to its unique chemical structure and properties. It has shown potential as a building block for the synthesis of various compounds, including biologically active molecules. tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate has also been used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Wirkmechanismus
Tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate acts as a cyclopropane-based building block in various chemical reactions. It can undergo ring-opening reactions to produce a range of products. tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate has also been shown to exhibit unique reactivity in certain reactions, making it a valuable tool in organic synthesis.
Biochemical and Physiological Effects
tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is non-toxic and has low cytotoxicity. It has also been shown to have low skin irritation potential, making it a promising candidate for use in cosmetic and personal care products.
Vorteile Und Einschränkungen Für Laborexperimente
Tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate has several advantages for lab experiments, including its ease of synthesis, chemical stability, and unique reactivity. However, its limited availability and high cost can be a limitation for some research applications.
Zukünftige Richtungen
There are several future directions for tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate research. One potential area of research is the development of new synthetic methodologies using tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate as a building block. Another area of research is the exploration of tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate's potential applications in drug discovery and development.
Conclusion
Tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate is a cyclopropane-based compound that has shown potential in various scientific research applications. Its unique chemical structure and properties make it a valuable tool in organic synthesis and a promising candidate for use in drug discovery and development. Further research is needed to fully explore its potential applications and limitations.
Synthesemethoden
Tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate can be synthesized using a simple and efficient method involving the reaction between cyclopropanecarboxylic acid and isobutyl alcohol in the presence of a catalyst. The resulting product is then treated with dimethyl sulfate and sodium hydroxide to obtain tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate. This synthesis method has been extensively studied and optimized to produce high yields of tetramethyl 3-isobutyl-1,1,2,2-cyclopropanetetracarboxylate.
Eigenschaften
IUPAC Name |
tetramethyl 3-(2-methylpropyl)cyclopropane-1,1,2,2-tetracarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O8/c1-8(2)7-9-14(10(16)20-3,11(17)21-4)15(9,12(18)22-5)13(19)23-6/h8-9H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXMPMLQBIHACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(C1(C(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethyl 3-(2-methylpropyl)cyclopropane-1,1,2,2-tetracarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5755871.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5755886.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5755896.png)
![4-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5755897.png)

![2-[(4-methyl-5-{[(2-methyl-8-quinolinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5755909.png)

